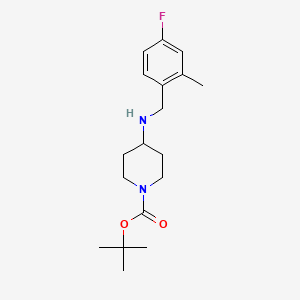

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also has a thioamide group, which is similar to an amide but with an oxygen atom replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions . The thioamide group might be reactive towards both nucleophiles and electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like thioamide could make the compound soluble in polar solvents .

Applications De Recherche Scientifique

Anticancer Activities

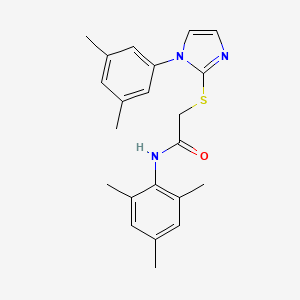

A study focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed that some compounds exhibited significant anticancer activities against a variety of human tumor cell lines. These compounds demonstrated particular efficacy against melanoma-type cell lines, highlighting their potential in cancer therapy (Duran & Demirayak, 2012).

Luminescence Sensing

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has shown potential in luminescence sensing applications. These frameworks exhibited selective sensitivity to benzaldehyde-based derivatives, suggesting their use in chemical sensing technologies (Shi et al., 2015).

Host for Anions

The synthesis and characterization of an imidazole-based bisphenol and its salts with various acids demonstrated the compound's ability to act as a versatile host for anions. This ability is facilitated through strong hydrogen bonding and π···π interactions, indicating applications in molecular recognition and sensor design (Nath & Baruah, 2012).

Corrosion Inhibition

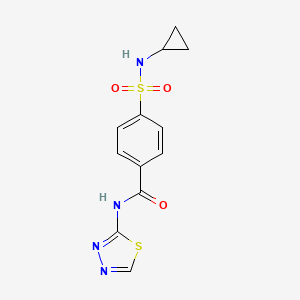

A study on benzimidazole derivatives, including a related compound to the one , showcased these molecules' effectiveness in inhibiting corrosion on carbon steel in acidic environments. This finding suggests their utility in materials science and engineering for protecting metals against corrosion (Rouifi et al., 2020).

pKa Determination and Drug Precursor Activities

Research on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives indicates their roles as drug precursors. Understanding their acidity constants aids in pharmaceutical formulations, enhancing drug efficacy and stability (Duran & Canbaz, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-14-8-15(2)12-19(11-14)25-7-6-23-22(25)27-13-20(26)24-21-17(4)9-16(3)10-18(21)5/h6-12H,13H2,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXYMAHKULZJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE](/img/structure/B2800891.png)

![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)

![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)

![ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2800896.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)

![3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2800904.png)

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)

![1-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-4-(2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B2800911.png)

![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)